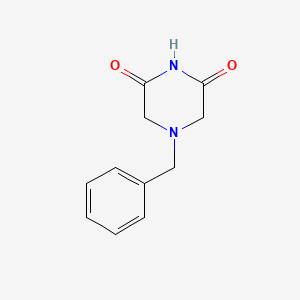

4-Benzylpiperazine-2,6-dione

描述

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.nettandfonline.com This designation stems from its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas, including anticancer, antibacterial, antipsychotic, and antiviral agents. researchgate.netnih.govwisdomlib.org The success of this scaffold is attributed to its unique physicochemical and structural properties. tandfonline.com

The piperazine moiety can favorably influence a drug candidate's pharmacokinetic profile. tandfonline.com Its two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility—a critical property for drug absorption and distribution. acs.org Furthermore, the piperazine ring exists in a stable chair conformation, providing a defined three-dimensional structure that can be strategically modified. The nitrogen atoms offer convenient points for chemical modification, allowing chemists to fine-tune properties like basicity, lipophilicity, and target-binding interactions. tandfonline.com This adaptability makes the piperazine ring a valuable tool for linking different pharmacophoric elements within a single molecule or for serving as the core scaffold upon which bioactive groups are arranged. tandfonline.com Consequently, numerous piperazine-containing drugs, such as the anticancer agent Imatinib and the antipsychotic drug Olanzapine, have received regulatory approval and are in clinical use. researchgate.net

Historical Context of Piperazine-2,6-dione (B107378) Derivatives in Chemical Biology

Piperazine-2,6-dione is a derivative of piperazine characterized by two carbonyl groups at the 2 and 6 positions. It belongs to a class of compounds known as diketopiperazines (DKPs), which are the smallest cyclic peptides. nih.govwikipedia.org There are three possible regioisomers of diketopiperazine, with the 2,5-dione and 2,6-dione isomers being of particular interest in medicinal chemistry. wikipedia.org

The 2,5-diketopiperazines, which are cyclic dipeptides formed from the condensation of two α-amino acids, have a long history. ebi.ac.ukwikipedia.org They are frequently found in nature, produced by a wide array of organisms including bacteria, fungi, and marine microorganisms, and often exhibit significant biological activities such as antimicrobial and antitumor properties. wikipedia.orgnih.govbenthamdirect.com The first compound containing a peptide bond to be characterized by X-ray crystallography in 1938 was the parent 2,5-diketopiperazine. wikipedia.org

In contrast, 2,6-diketopiperazines are typically synthesized chemically and are viewed as cyclized imide derivatives of iminodiacetic acids. wikipedia.orgebi.ac.uk While not as extensively studied as their 2,5-isomers, 2,6-DKP derivatives have been investigated for a range of biological activities, including potential as antiproliferative, anticonvulsant, and trypanocidal agents. nih.gov Research has also shown that some N-substituted piperazine-2,6-diones can exhibit analgesic effects. The synthetic accessibility of the 2,6-dione core, often via condensation of iminodiacetic acid derivatives with primary amines, makes it an attractive scaffold for creating libraries of new compounds for biological screening. beilstein-journals.org

Rationale for Investigating 4-Benzylpiperazine-2,6-dione: A Focused Research Perspective

The specific investigation of this compound is primarily driven by its role as a key synthetic intermediate for the construction of more elaborate and pharmaceutically relevant molecules. beilstein-journals.org The structure combines the piperazine-2,6-dione core with a benzyl (B1604629) group, a common substituent in medicinal chemistry known to interact with various biological targets. The benzyl group is often incorporated into drug candidates to explore hydrophobic interactions within receptor binding pockets.

Research has demonstrated that N-benzylpiperazine derivatives themselves are a versatile class of ligands with applications as antibacterial, antifungal, and antitumor agents. ijpsr.comijpbs.com Furthermore, other studies have highlighted 1-aralkyl-4-benzylpiperazine derivatives as potent ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. researchgate.net

The primary rationale for synthesizing this compound is to use it as a foundational building block. For example, it serves as a precursor in the synthesis of pyrazinoisoquinolines, a class of compounds with interesting biological activities. beilstein-journals.org In these synthetic strategies, the benzyl group serves as a protecting group or as a structural component that will be part of the final, more complex molecule. By preparing this compound, chemists gain access to a versatile scaffold that can be further elaborated through reactions at the second nitrogen atom and the α-carbons, leading to the generation of diverse compound libraries for high-throughput screening and drug discovery programs.

Data Tables

Table 1: Research Applications of Piperazine-2,6-dione Derivatives

| Derivative Type | Investigated Biological Activity | Key Research Finding | Reference |

|---|---|---|---|

| N-substituted piperazine-2,6-diones | Analgesic | N-substituted succinic acid and piperazine-2,6-dione derivatives were found to exhibit analgesic effects. | |

| General Piperazine-2,6-diones | Antiproliferative | Investigated as potential inhibitors of DNA topoisomerase. | nih.gov |

| General Piperazine-2,6-diones | Anticonvulsant | This class of compounds has been explored for anticonvulsant properties. | nih.gov |

| General Piperazine-2,6-diones | Trypanocidal | Showed potential activity against trypanosomes, the parasites causing sleeping sickness. | nih.gov |

| Rhodanine-piperazine hybrids | Anticancer | Hybrids showed promising activity against breast cancer cell lines by targeting VEGFR and EGFR tyrosine kinases. |

Table 2: Synthesis of N-Substituted Piperazine-2,6-diones

| Starting Materials | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| Iminodiacetic acid derivatives and primary amines | Condensation | N-substituted piperazine-2,6-diones | A common and efficient method for accessing the piperazine-2,6-dione scaffold. | beilstein-journals.org |

| 4-Benzenesulfonyliminodiacetic acid and primary amines | CDI/DMAP mediated condensation | N-aryl/alkyl-4-benzenesulfonylpiperazine-2,6-diones | An efficient, ambient temperature synthesis for preparing precursors to pharmaceutically useful molecules like pyrazinoisoquinolines. | beilstein-journals.org |

| Dipeptides with an ester terminus | Spontaneous Cyclization | 2,5-Diketopiperazines | A common route to the isomeric 2,5-diones, often occurring spontaneously. | wikipedia.org |

| N-Cbz-iminodiacetic acid and benzylamine (B48309) | Multi-step one-pot procedure with CDI | 1-Benzyl-4-Cbz-piperazine-2,6-dione | A reproducible method to obtain N-substituted piperazine-2,6-diones in high yields for further elaboration. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-benzylpiperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-13(8-11(15)12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIYIYAKMLWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340034 | |

| Record name | 4-Benzyl-piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-17-8 | |

| Record name | 4-Benzyl-piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 4 Benzylpiperazine 2,6 Dione and Its Analogues

Advanced Synthetic Routes to the Piperazine-2,6-dione (B107378) Core Structure

The formation of the piperazine-2,6-dione scaffold is a critical step in the synthesis of 4-benzylpiperazine-2,6-dione. Several advanced methods have been developed to achieve this, offering improvements in yield, efficiency, and substrate scope.

Condensation Reactions for Piperazine-2,6-dione Ring Formation

Condensation reactions are a cornerstone for the synthesis of the piperazine-2,6-dione ring. researchgate.net A common approach involves the condensation of iminodiacetic acid derivatives with primary amines. researchgate.netresearchgate.netnih.gov For instance, reacting iminodiacetic acids with primary amines can yield piperazine-2,6-diones, although this sometimes results in the formation of salts instead of the desired imides. researchgate.net

Another established method is the alkylation of α-amino acid esters with bromoacetamide, followed by cyclization. researchgate.netnih.gov The use of coupling agents like carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF) at reflux temperatures can facilitate the formation of the piperazine-2,6-dione ring from N-benzenesulfonyliminodiacetic acid, though yields can be moderate. beilstein-journals.org To improve this, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to enable the reaction to proceed at ambient temperature with higher yields. beilstein-journals.org

The Ugi multicomponent reaction also presents a viable, albeit complex, route to piperazine-2,6-dione derivatives. beilstein-journals.org This approach involves the reaction of an isocyanide, an amine, a carboxylic acid, and a carbonyl compound in a one-pot synthesis.

Table 1: Comparison of Condensation Reaction Conditions for Piperazine-2,6-dione Synthesis

| Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| N-benzenesulfonyliminodiacetic acid, primary amine | CDI/THF, reflux | 50% | beilstein-journals.org |

| N-benzenesulfonyliminodiacetic acid, primary amine | CDI/THF, 60 °C | Higher than reflux | beilstein-journals.org |

| N-benzenesulfonyliminodiacetic acid, primary amine | CDI/DMAP (cat.), THF, rt | 72% | beilstein-journals.org |

| Iminodiacetic acid, primary amines | Microwave irradiation | Salts isolated | researchgate.net |

| α-amino acid esters, bromoacetamide | Alkylation, then cyclization | - | researchgate.netnih.gov |

Cyclization Strategies (e.g., Dieckmann Analogous Cyclization)

Dieckmann-analogous cyclization has been successfully employed for the synthesis of bridged piperazine-2,6-diones. nih.govnih.gov This intramolecular condensation of a diester in the presence of a base is particularly useful for creating bicyclic systems. For example, 2-(3,5-dioxopiperazin-2-yl)acetates can be cyclized to form bicyclic mixed ketals. nih.govnih.gov The stereoselectivity of this cyclization can be influenced by the formation of a stable lithium chelate, which directs the reaction towards the desired bicyclic product. researchgate.net Trapping the initial cyclization product with chlorotrimethylsilane (B32843) has been shown to be an effective strategy. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of piperazine-2,6-dione synthesis, microwave irradiation can significantly reduce reaction times and improve yields. For example, the condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid under microwave irradiation leads to quantitative yields of the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. researchgate.net This method is also effective for the one-pot, three-component synthesis of related heterocyclic systems like 2,6-diaryl-4-piperidones, offering high yields and methodological simplicity. arabjchem.org Furthermore, microwave-assisted cyclization of Nα-Boc-dipeptidyl esters in water has been shown to produce diketopiperazines in excellent yields. mdpi.com

Installation of the N-Benzyl Moiety at the 4-Position

Once the piperazine-2,6-dione core is formed, the next crucial step is the introduction of the benzyl (B1604629) group at the N-4 position. This is typically achieved through N-alkylation using benzyl bromide in the presence of a base. For example, a piperazine-2,6-dione can be reacted with benzyl bromide in a solvent like acetonitrile (B52724) at reflux to afford the N-benzyl derivative in good yield. nih.govresearchgate.net

In some synthetic strategies, the benzyl group is introduced earlier in the sequence. For instance, benzylamine (B48309) can be used as the primary amine in the initial condensation reaction with an iminodiacetic acid derivative to directly form the N-benzylpiperazine-2,6-dione. nih.govbeilstein-journals.orgresearchgate.net Another approach involves the reaction of a pre-formed piperazine-2,5-dione with benzyl bromide and sodium hydride in dimethylformamide to yield the dibenzylated product. cdnsciencepub.com

Table 2: Methods for N-Benzylation of Piperazine-2,6-diones

| Substrate | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine-2,6-dione derivative | BnBr, CH3CN, reflux | 84% | nih.govresearchgate.net |

| N-Boc-iminodiacetic acid | i. CDI, CH3CN, THF, reflux; ii. BnNH2, THF, reflux; iii. CDI, CH3CN, THF, reflux | 62% | nih.govresearchgate.net |

| 3-Isopropylidenepiperazine-2,5-dione | Benzyl bromide, NaH, DMF | 58% | cdnsciencepub.com |

Strategies for Derivatization and Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues. Derivatization can be achieved at various positions of the piperazine (B1678402) ring.

One common strategy is the modification of the N-1 position. For example, after the installation of the benzyl group at N-4, the N-1 position can be functionalized. nih.govresearchgate.net

Another approach involves the synthesis of bridged bicyclic analogues, which can conformationally restrict the piperazine ring. nih.govnih.gov This can be achieved through strategies like Dieckmann-analogous cyclization or by reacting the piperazine-2,6-dione with dielectrophiles like 1,4-dibromobut-2-ene. nih.govnih.gov

Furthermore, the piperazine-2,6-dione ring itself can be transformed. For instance, it can undergo a Brønsted acid-mediated cyclization to form pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines. beilstein-journals.org This involves the activation of a carbonyl group followed by a 6-exo-trig cyclization. beilstein-journals.org

The synthesis of tryptamine-piperazine-2,5-dione conjugates has also been explored, utilizing a post-Ugi cascade reaction to create a library of structurally diverse compounds. nih.gov

N-Substitution Chemistry

The synthetic versatility of the piperazine-2,6-dione scaffold is significantly enhanced by the chemical reactivity of its nitrogen atoms, allowing for a wide range of N-substitution reactions. These reactions are fundamental for creating diverse libraries of analogues for various research applications. The substitution can occur at either the N-1 or N-4 position, and in the case of this compound, further modification at the N-1 position is a key strategy for structural elaboration.

Common synthetic routes to N-substituted piperazine-2,6-diones involve the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net For instance, heating N-methyliminodiacetic acid with urea (B33335) has been used to produce 4-methylpiperazine-2,6-dione, which can then be benzylated at the N-1 position using benzyl chloride and potassium carbonate in acetone. doi.org Another approach involves the use of carbonyldiimidazole (CDI) to facilitate the cyclization of N-substituted iminodiacetic acids with primary amines. beilstein-journals.org This method has been successfully employed to synthesize 4-benzenesulfonylpiperazine-2,6-diones at ambient temperatures, which are precursors to other N-substituted analogues. beilstein-journals.org

The benzyl group at the N-4 position can be introduced by reacting a suitable piperazine-2,6-dione precursor with benzyl bromide. researchgate.net Once the this compound core is formed, the remaining N-H group at the N-1 position is available for a variety of substitution reactions, including alkylation and arylation, to introduce different pharmacophoric elements. researchgate.netgrafiati.com For example, research has described the synthesis of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) starting from piperidine (B6355638) precursors, highlighting common N-substitution techniques like benzoylation, benzylation, and carbamoylation that are also applicable to the piperazine-2,6-dione ring system. nih.gov

A summary of representative N-substitution reactions for the piperazine-2,6-dione scaffold is presented below.

| Reactant(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Methylpiperazine-2,6-dione | Benzyl chloride, K₂CO₃, Acetone | 1-Benzyl-4-methylpiperazine-2,6-dione | doi.org |

| 4-Benzenesulfonyliminodiacetic acid, Primary amine | CDI, DMAP, Ambient temperature | N-substituted-4-benzenesulfonylpiperazine-2,6-dione | beilstein-journals.org |

| Piperazine-2,6-dione (N-H at position 1) | Alkyl/Aryl halide, Base | 1-Alkyl/Aryl-4-benzylpiperazine-2,6-dione | researchgate.net |

| Iminodiacetic acid, Primary amines (e.g., cyclohexanamine) | Microwave irradiation | N-substituted-piperazine-2,6-dione | researchgate.net |

Bridged Piperazine-2,6-diones and Conformationally Restricted Analogues

Restricting the conformational flexibility of the piperazine ring is a key strategy in medicinal chemistry to enhance the binding affinity and selectivity of a ligand for its biological target. researchgate.netnih.gov For the piperazine-2,6-dione scaffold, this is often achieved by introducing a carbon bridge across the 2- and 6-positions, creating a bicyclic system. nih.gov The synthesis of these conformationally restricted analogues involves sophisticated chemical transformations.

Several strategies have been developed for the bridging of piperazine-2,6-diones:

Dieckmann-Analogous Cyclization : This approach involves the intramolecular cyclization of piperazine-2,6-diones bearing an acetate (B1210297) side chain. For example, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate was cyclized via deprotonation and subsequent trapping to yield a bicyclic mixed acetal, forming a piperazine derivative with a C-2 bridge. publish.csiro.au This method leads to the formation of 3,8-diazabicyclo[3.2.1]octane-2,4-dione systems. nih.gov

Aldol-Type Reactions : A stepwise process involving allylation of the piperazine-2,6-dione, followed by hydroboration and oxidation, yields a 3-(3,5-dioxopiperazin-2-yl)propionaldehyde intermediate. nih.gov Subsequent base-mediated intramolecular aldol (B89426) reaction of this aldehyde can produce a bicyclic alcohol, such as 9-benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione, although yields can be low. researchgate.netnih.gov A more efficient variation involves converting the aldehyde to a sulfinylimine, which cyclizes in significantly higher yields. nih.gov

One-Pot Bridging with Dihaloalkenes : The direct reaction of a piperazine-2,6-dione with dihaloalkenes like 1,4-dibromobut-2-ene or 3-halo-2-halomethylprop-1-enes provides a direct route to bridged systems. nih.gov This method has been used to synthesize 3,8-diazabicyclo[3.2.1]octane-2,4-dione and 3,9-diazabicyclo[3.3.1]nonane-2,4-dione derivatives that feature functionalizable groups (e.g., a vinyl or methylene (B1212753) group) on the carbon bridge. researchgate.netnih.gov

These synthetic efforts have led to the creation of various bridged piperazine-2,6-dione cores, which serve as rigid scaffolds for the spatially defined presentation of pharmacophoric elements. nih.gov

| Bridged System Name | Synthetic Strategy | Key Intermediate/Reactant | Reference |

|---|---|---|---|

| 8-Benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Dieckmann-analogous cyclization | 2-(3,5-Dioxopiperazin-2-yl)acetate | nih.gov |

| 9-Benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione | Stepwise allylation, hydroboration, oxidation, and aldol reaction | 3-(3,5-Dioxopiperazin-2-yl)propionaldehyde | researchgate.netnih.gov |

| 3,8-Diazabicyclo[3.2.1]octane-2,4-dione with vinyl group on bridge | One-pot bridging | Piperazine-2,6-dione and 1,4-dibromobut-2-ene | nih.gov |

| 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione with methylene group on bridge | One-pot bridging | Piperazine-2,6-dione and 3-bromo-2-bromomethylprop-1-ene | nih.gov |

Hybrid Compound Development with Other Pharmacophores

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create compounds with enhanced or multi-target activity. researchgate.net The this compound scaffold has been utilized as a core structure for the development of such hybrid molecules.

One approach involves the condensation of N-substituted piperazine-2,6-diones with other bioactive carboxylic acids. For example, a series of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized by reacting various piperazine-2,6-diones with 1H-indole-2-carboxylic acid under microwave irradiation. researchgate.netresearchgate.net This combines the piperazine-2,6-dione moiety with the indole (B1671886) pharmacophore, which is present in many biologically active compounds.

Another strategy focuses on linking the benzylpiperazine unit to other heterocyclic systems. tandfonline.com Inspired by the structure of existing drugs, researchers have conjugated a benzylpiperazine moiety with benzofuran (B130515) or benzimidazole (B57391) derivatives. tandfonline.comuniba.it For instance, N-(2-(4-benzylpiperazin-1-yl)ethyl)benzofuran-2-carboxamide was synthesized from benzofuran-2-carboxylic acid and 2-(4-benzyl-1-piperazinyl)ethanamine. tandfonline.com These hybrids aim to mimic the structural features of known therapeutic agents while potentially introducing additional beneficial properties like antioxidant or anti-aggregating activities. tandfonline.com Similarly, hybrids combining piperic acid and benzylpiperazine have been designed and synthesized. researchgate.net

The development of these hybrid compounds showcases the utility of the this compound core as a versatile building block for creating complex molecules with potentially novel pharmacological profiles.

| Hybrid Compound Class | Constituent Pharmacophores | Synthetic Approach | Reference |

|---|---|---|---|

| 4-(1H-Indole-2-carbonyl)piperazine-2,6-diones | Piperazine-2,6-dione and Indole | Condensation of piperazine-2,6-dione with 1H-indole-2-carboxylic acid | researchgate.netresearchgate.net |

| N-(2-(4-Benzylpiperazin-1-yl)ethyl)benzofuran-2-carboxamides | Benzylpiperazine and Benzofuran | Amide coupling between a benzofuran carboxylic acid and a benzylpiperazine-containing amine | tandfonline.com |

| Piperidine-2,6-dione-piperazine derivatives | Piperidine-2,6-dione and a benzoisoxazole-piperidine moiety | Multi-step synthesis involving alkylation of the piperidine-2,6-dione nitrogen | nih.gov |

| Piperic acid-benzylpiperazine hybrids | Piperic acid and Benzylpiperazine | Design and synthesis of novel hybrid molecules | researchgate.net |

Analytical Characterization Techniques for Structural Elucidation (e.g., NMR, GC/MS)

The definitive structural elucidation of this compound and its analogues relies on a combination of modern analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, often supplemented by infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

¹H NMR : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For a typical this compound derivative, characteristic signals include multiplets for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and signals for the piperazine ring protons. beilstein-journals.org For example, in 4-benzyl-1-(3,4-dimethoxyphenethyl)piperazine-2,6-dione, the benzylic CH₂ protons appear as a singlet at δ 3.49 ppm, while the piperazine ring protons appear as a singlet at δ 3.29 ppm. beilstein-journals.org

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon atoms and their functionalities. Key signals for the this compound core include the carbonyl carbons of the dione (B5365651) structure (typically δ > 165 ppm), the benzylic CH₂ carbon, and the carbons of the piperazine ring and the benzyl group. beilstein-journals.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is widely used for the analysis of piperazine derivatives. unodc.org It separates components of a mixture before they are ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum for each component. oup.com GC-MS methods have been developed for the simultaneous quantification of multiple piperazine drugs, demonstrating good sensitivity and accuracy. scholars.direct The electron ionization (EI) mass spectrum can provide a characteristic fragmentation pattern, or "fingerprint," useful for identification.

High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. This is crucial for confirming the identity of newly synthesized compounds. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the most prominent absorption bands are the strong C=O stretching vibrations of the amide carbonyl groups, typically found in the range of 1680-1700 cm⁻¹. beilstein-journals.org

| Technique | Observed Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (benzyl) | δ 7.2 - 7.4 ppm (multiplet) | beilstein-journals.org |

| ¹H NMR | Benzylic CH₂ | δ ~3.5 ppm (singlet) | beilstein-journals.org |

| ¹³C NMR | Amide Carbonyl (C=O) | δ > 165 ppm | beilstein-journals.org |

| IR | Amide Carbonyl (C=O) stretch | 1680 - 1700 cm⁻¹ | beilstein-journals.org |

| GC-MS | Separation and identification | Provides retention time and mass spectrum | unodc.orgoup.com |

| HRMS-ESI | Exact mass measurement | Confirms elemental composition | beilstein-journals.orgrsc.org |

Exploration of Biological Activities in Preclinical Research Models

Antitumor and Anticancer Research

The piperazine-2,6-dione (B107378) scaffold, a core component of 4-benzylpiperazine-2,6-dione, is recognized for its pharmaceutical potential. researchgate.netresearchgate.net The flexible nature of the piperazine (B1678402) structure allows for the development of potent anticancer agents. researchgate.net Derivatives of benzylpiperazine have demonstrated notable antitumor activity, which can be enhanced when linked with other chemical moieties. ijpbs.com

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

One study synthesized a series of novel arylpiperazine derivatives and evaluated their in vitro cytotoxicity against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Several of these compounds exhibited moderate to strong cytotoxic activities. mdpi.com Notably, compounds 9 and 15 showed strong cytotoxicity against LNCaP cells with IC50 values below 5 μM, while compound 8 was most potent against DU145 cells with an IC50 of 8.25 μM. mdpi.com However, it is important to note that these compounds also displayed cytotoxicity towards the normal human prostate epithelial cell line, RWPE-1. mdpi.comresearchgate.net

Another study focused on 3,6-diunsaturated 2,5-diketopiperazine derivatives, which were designed based on marine natural products. mdpi.com These compounds were tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.com Several derivatives demonstrated moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM. mdpi.com Compound 11, which features a naphthalen-1-ylmethylene and a 2-methoxybenzylidene at the 3 and 6 positions of the 2,5-diketopiperazine ring, was particularly effective against both A549 (IC50 = 1.2 μM) and HeLa (IC50 = 0.7 μM) cells. mdpi.com

Furthermore, tryptamine-piperazine-2,5-dione conjugates have been synthesized and evaluated for their anticancer properties. semanticscholar.org Compound 6h from this series showed significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines, with an IC50 of 6 ± 0.85 μM. semanticscholar.org The substitution patterns on the aldehyde and the benzyl (B1604629) group of the isocyanide were found to be critical for the inhibitory potency of these compounds against pancreatic cancer cells. semanticscholar.org

The synthesis of 1,4-disubstituted piperazine-2,6-diones has also been explored, with some of these compounds proving to be considerably effective against P388 cells in vitro. jlu.edu.cn Additionally, the introduction of a piperazine moiety to natural products like oleanolic acid and asiatic acid has yielded derivatives with promising antitumor activity against MCF-7, HeLa, and A549 cell lines, with IC50 values in the range of 7.05–13.13 μM. nih.govtandfonline.com

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Compound 9 | LNCaP | < 5 |

| Compound 15 | LNCaP | < 5 |

| Compound 8 | DU145 | 8.25 |

| Compound 11 | A549 | 1.2 |

| Compound 11 | HeLa | 0.7 |

| Compound 6h | AsPC-1 | 6 ± 0.85 |

| Compound 6h | SW1990 | 6 ± 0.85 |

| Oleanolic Acid Derivative 25 | MCF-7, HeLa, A549 | 7.05–13.13 |

| Asiatic Acid Derivative 26 | MCF-7, HeLa, A549 | 7.05–13.13 |

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Caspase Expression)

Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. A primary focus of this research has been the induction of apoptosis, or programmed cell death, a key process in eliminating cancer cells. frontiersin.org

A study on 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) in gastric cancer cells specifically investigated its role in inducing apoptosis by measuring the expression levels of critical caspases, which are key enzymes in the apoptotic pathway. researchgate.netresearchgate.net This research highlighted the potential of BHBPPD as a candidate for targeted anticancer therapy by demonstrating its ability to enhance apoptosis. researchgate.net The study found that BHBPPD had a favorable binding energy towards TNFRSF10B and CYCS, which are involved in the apoptotic process. researchgate.net

In another study, compound 11, a 3,6-diunsaturated 2,5-diketopiperazine derivative, was found to induce apoptosis and block cell cycle progression at the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 μM. mdpi.com Similarly, isatin–purine hybrids have been shown to induce apoptosis, as evidenced by an increase in apoptotic cells and changes in the levels of apoptosis-related proteins. mdpi.com Specifically, the most active compound from this series led to a notable increase in early- and late-stage apoptotic HepG2 cells. mdpi.com This compound also increased the levels of BAX, Caspase 3, and Caspase 9 proteins, which are pro-apoptotic, further indicating its apoptosis-inducing effect. mdpi.com

The tryptamine-piperazine-2,5-dione conjugate, 6h, was also found to induce apoptosis in pancreatic cancer cells by increasing the levels of cleaved PARP and decreasing the phosphorylation of oncogenic proteins ERK and AKT. semanticscholar.org Furthermore, studies on N-benzylpiperazine (BZP) have shown that it can induce apoptosis in LN-18 glioblastoma cells. BZP caused a significant increase in caspase-3 activity, indicating the initiation of apoptosis. nih.gov It also led to an increase in caspase-9 activation, suggesting the involvement of the mitochondrial pathway of apoptosis. nih.gov

Anti-angiogenesis Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. mdpi.com Some derivatives of this compound have been investigated for their anti-angiogenic properties.

One study investigated the anti-angiogenic and anti-vasculogenic mimicry effects of a novel compound, GN25. nih.gov The results showed that GN25 effectively inhibits angiogenesis and vasculogenic mimicry formation in human umbilical vein endothelial cells (HUVECs) and U87MG glioma cells. nih.gov Mechanistically, GN25 was found to reduce the activity of the phosphatidylinositol 3-kinase/AKT pathway and inhibit the secretion of MMP-2 and VEGF in HUVECs. nih.gov In U87MG cells, it inhibited migration, wound healing, and vasculogenic mimicry, which was also associated with a decrease in MMP-2 and VEGF secretion. nih.gov These findings suggest that compounds with this type of activity could be promising candidates for treating angiogenesis-related diseases. nih.govdergipark.org.tr

Neuropharmacological Investigations

Beyond their anticancer potential, derivatives of this compound have been explored for their effects on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition Studies

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several studies have synthesized and evaluated this compound derivatives as AChE inhibitors.

In one such study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and assessed for their anticholinesterase activity. researchgate.netnih.govd-nb.info Among the synthesized compounds, derivative 4a, which has an ortho-chlorine moiety, showed the highest potency with an IC50 value of 0.91 ± 0.045 μM, compared to the standard drug donepezil (B133215) (IC50 = 0.14 ± 0.03 μM). researchgate.netnih.govd-nb.info The study found that electron-withdrawing groups like chlorine, fluorine, and nitro at the ortho and para positions of the phenyl ring generally led to better activity. researchgate.netnih.gov

Another study synthesized hybrid molecules combining 7-methoxytacrine and a donepezil fragment, where benzylpiperazine was used as an isostere for the benzylpiperidine fragment of donepezil. scielo.br These compounds exhibited excellent inhibitory activity against human AChE, with IC50 values for some derivatives in the low micromolar range. scielo.br

Interactive Data Table: Acetylcholinesterase Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC50 Value (µM) |

| Derivative 4a | Acetylcholinesterase (AChE) | 0.91 ± 0.045 |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.14 ± 0.03 |

| 7-Methoxytacrine-Donepezil Hybrid 59 | Human AChE | 1.12 ± 0.11 |

| 7-Methoxytacrine-Donepezil Hybrid 60 | Human AChE | 1.16 ± 0.22 |

| 7-Methoxytacrine-Donepezil Hybrid 61 | Human AChE | 1.94 ± 0.26 |

Neuroprotective Efficacy in Cellular Models

In addition to enzyme inhibition, the neuroprotective effects of these compounds are also under investigation. Neuroprotection involves preventing or slowing down the process of neuronal cell death.

One study synthesized multifunctional thalidomide-donepezil hybrids, combining the N-benzylpiperidine pharmacophore of donepezil with the isoindoline-1,3-dione fragment from thalidomide. unibo.it The most promising compound, PQM-189 (3g), not only showed good AChE inhibitory activity but also significantly decreased the levels of iNOS and IL-1β, which are markers of neuroinflammation. unibo.it Furthermore, in vivo data confirmed its ability to prevent locomotor impairment and changes in feeding behavior induced by lipopolysaccharide, a potent inflammatory agent. unibo.it

Another study developed multi-target-directed ligands by attaching a hydroxyphenylbenzimidazole unit to a donepezil mimetic moiety (benzyl-piperidine/-piperazine). semanticscholar.org These compounds were evaluated for their neuroprotective capacity, among other activities. semanticscholar.org While specific neuroprotection data for the this compound core is not detailed in this abstract, the approach highlights the strategy of designing multi-target ligands for neurodegenerative diseases.

Receptor Binding and Modulation (e.g., Dopaminergic, Serotonergic, Sigma Receptors)

While direct receptor binding studies on this compound are not extensively available in the reviewed literature, the activities of its core structural components, benzylpiperazine (BZP) and other piperazine derivatives, have been investigated, providing insights into its potential receptor interactions.

Dopaminergic and Serotonergic Systems: The parent compound, benzylpiperazine (BZP), demonstrates a mixed mechanism of action, influencing both serotonergic and dopaminergic systems. wikipedia.org Animal studies have shown that BZP can stimulate the release and inhibit the reuptake of dopamine (B1211576) and serotonin (B10506). europa.eu Its mechanism is comparable to that of MDMA, acting on the serotonin reuptake transporter to increase extracellular serotonin levels. wikipedia.org BZP also has a lesser effect on the dopamine reuptake transporter. wikipedia.org Many piperazine derivatives are known to modulate monoamine neurochemical pathways through receptor interactions or reuptake mechanisms. researchgate.net

Furthermore, arylpiperazine derivatives have been studied for their binding affinity to dopamine D2 receptors. nih.gov Modeling studies suggest that interactions include the protonated piperazine nitrogen binding to specific amino acid residues like Asp86, and aromatic interactions within the receptor pocket. nih.gov Separately, novel pyrrolidine-2,5-dione derivatives, which share a dione (B5365651) ring structure, have been designed as multi-target ligands with high affinity for the serotonin transporter (SERT) and dopamine (D2) receptors. mdpi.com For instance, certain derivatives displayed high affinity for both the 5-HT1A receptor (Ki = 128.0 nM) and the D2 receptor (Ki = 51.0 nM). mdpi.com

Sigma (σ) Receptors: The benzylpiperazine scaffold is a key feature in many potent sigma (σ) receptor ligands. researchgate.net Sigma receptors are recognized as important targets in the study of neurodegenerative disorders. researchgate.net A series of 1-aralkyl-4-benzylpiperazine derivatives have been synthesized and shown to possess a high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.net

In vitro competition binding assays on a series of 4-benzylpiperazine ligands demonstrated low nanomolar affinity for σ1 receptors and high subtype selectivity over σ2 receptors. nih.gov For example, one study reported five 4-benzylpiperazine ligands with Ki values for the σ1 receptor ranging from 0.43 to 0.91 nM and a high selectivity ratio (K_iσ_/K_iσ_1) of 52-94. nih.gov These findings suggest that the binding of these ligands to σ1 receptors is specific. nih.gov

Antimicrobial Activity Studies

The piperazine nucleus is a common scaffold in compounds investigated for antimicrobial properties. ajpp.in Specifically, derivatives of piperazine-2,6-dione have been noted for their biological activity. ajpp.in

Studies on various piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. ijpsnonline.comresearchgate.net For instance, certain synthesized benzylpiperazine derivatives exhibited mild to moderate antibacterial activity against organisms such as P. vulgaris, S. aureus, and E. coli. ijpsr.com In a study of piperazine-2,6-dione derivatives, compounds showed good antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus, with zones of inhibition ranging from 15.87 to 22.65 mm. mdpi.com Another study on N,N′-disubstituted piperazines found significant activity against gram-negative strains, particularly E. coli. mdpi.com

The antifungal potential of piperazine derivatives has also been explored. ijpsnonline.comresearchgate.net Synthesized benzylpiperazine derivatives have shown mild to moderate antifungal activity against species like C. albicans, A. niger, Culvalaria, and Altenaria. ijpsr.com Specifically, piperazine-2,6-dione derivatives demonstrated good antifungal activity against Aspergillus niger and C. albicans, with zones of inhibition reported to be between 22.78 and 30.38 mm, which was comparable to the standard nystatin. mdpi.com In contrast, some other studies on different series of piperazine derivatives reported only weak antifungal activity. mdpi.com

| Organism | Activity Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| E. coli | Antibacterial | 15.87 - 22.65 | mdpi.com |

| P. aeruginosa | Antibacterial | 15.87 - 22.65 | mdpi.com |

| B. subtilis | Antibacterial | 15.87 - 22.65 | mdpi.com |

| S. aureus | Antibacterial | 15.87 - 22.65 | mdpi.com |

| Aspergillus niger | Antifungal | 22.78 - 30.38 | mdpi.com |

| Candida albicans | Antifungal | 22.78 - 30.38 | mdpi.com |

Structure Activity Relationship Sar and Pharmacophore Elucidation of 4 Benzylpiperazine 2,6 Dione Derivatives

Impact of N-Benzyl Substitution on Biological Activity

The N-benzyl group is a critical component of the 4-benzylpiperazine-2,6-dione scaffold, significantly influencing the molecule's interaction with biological targets. This substitution can enhance solubility by allowing for salt formation at the tertiary nitrogen and facilitates crucial cation-π and π-π interactions with the active sites of various targets. researchgate.net

The nature of the substitution on the benzyl (B1604629) ring itself plays a pivotal role in modulating biological activity. Studies on related N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group in the C(4)-position of the N-benzyl moiety is beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov In the context of anticancer activity, the choice between a phenylpiperazine and a benzylpiperazine derivative can lead to significant differences in cytotoxicity against various cancer cell lines. mdpi.com For instance, research on flavonoid derivatives demonstrated that diverse di- and trimethoxy substitutions on the N-benzyl group distinctly affected their activity as multidrug resistance (MDR) modulators. acs.org

Furthermore, investigations into antimalarial agents revealed complex SAR for the N-benzyl group. While some benzyl-substituted analogues were less active than their N-phenyl counterparts, a derivative featuring a p-methoxybenzylpiperazinyl group was the most potent against the W2 strain of Plasmodium falciparum. nih.gov This highlights that the electronic properties and positioning of substituents on the benzyl ring are key determinants of activity. In the development of anti-acetylcholinesterase (anti-AChE) agents, substituting the related benzamide (B126) moiety with a bulky group in the para position led to a substantial increase in inhibitory activity. nih.gov

Table 1: Impact of N-Benzyl and Related Substitutions on Biological Activity

| Base Scaffold | Substitution on N-Benzyl/Related Group | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| N-Benzylpiperidine | Electron-withdrawing group at C4 | Dopamine Transporter (DAT) | Beneficial for binding affinity. | nih.gov |

| Flavonoid-piperazine | Di- and trimethoxy groups | Multidrug Resistance (MDR) | Differentially affected modulating activity. | acs.org |

| 4(1H)-Quinolone-piperazine | p-Methoxybenzyl | Antimalarial (W2 strain) | Most active in the series. | nih.gov |

| Arylpiperazine | Benzyl vs. Phenyl | Anticancer (Prostate) | Exhibited significantly different cytotoxicities. | mdpi.com |

Influence of Substituents on the Piperazine-2,6-dione (B107378) Ring System

Modifications to the core piperazine-2,6-dione ring are fundamental to tuning the biological profile of these derivatives. The introduction of the two carbonyl groups to form the dione (B5365651) structure is itself a critical modification that can enhance biological activity by rigidifying the piperazine (B1678402) ring. uliege.be

SAR studies have consistently shown that substituents on the piperazine unit are crucial for their inhibitory functions. tandfonline.comnih.gov For example, in the pursuit of anticancer agents, the nature of substituents at the 3 and 6 positions of the 2,5-diketopiperazine (2,5-DKP) ring is critical. The presence of a 2-methoxy group on a phenyl ring at the 6-position was found to be vital for improving anticancer activity, whereas electron-withdrawing groups like nitro (NO₂) or cyano (CN) on a phenyl ring at the 3-position resulted in weak activity. mdpi.com The bioactivity of diketopiperazines is highly dependent on both the nature and the stereochemistry of their substituents. A comparative analysis shows that different substituents, such as dimethyl, diisobutyl, or benzylidene groups, can confer vastly different functions, including transdermal permeation enhancement, antimicrobial activity, or antiviral properties, respectively.

The piperazine-2,6-dione framework is also found within more complex heterocyclic systems, where its substitution pattern remains a key determinant of activity. For instance, the piperazine-substituted 5,8-dihydropteridine-6,7-dione (B2356466) framework has been identified as a new chemotype for designing effective antitumor agents. tandfonline.comnih.gov The flexibility to introduce various substituents onto the piperazinedione core, often via aldol (B89426) condensation, allows for the systematic exploration of SAR to develop compounds with tailored phytotoxic or other biological activities. researchgate.net

Table 2: Influence of Piperazine-2,6-dione Ring Substituents on Bioactivity

| Compound Class | Ring Position(s) | Substituent(s) | Biological Activity | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 2,5-Diketopiperazines | C6-Phenyl | 2-Methoxy | Anticancer | Critical for improving activity. | mdpi.com |

| 2,5-Diketopiperazines | C3-Phenyl | NO₂, CN, CF₃ | Anticancer | Resulted in weak or no activity. | mdpi.com |

| Piperazine-2,5-dione | C3, C6 | Dimethyl | Permeation Enhancer | Enhanced theophylline (B1681296) flux. | |

| Piperazine-2,5-dione | C3, C6 | Diisobutyl | Antimicrobial | Active against Bacillus spp. | |

| Piperazine-2,5-dione | C3, C6 | Benzylidene, Isobutyl | Antiviral (Anti-H1N1) | Aromatic substituents may enhance antiviral targeting. |

Conformational Restriction and its Effects on Target Interaction

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by pre-organizing a molecule into its bioactive conformation, thus reducing the entropic penalty upon binding to its target. For piperazine-2,6-dione derivatives, rigidifying the central scaffold has proven to be an effective approach.

The introduction of carbonyl groups to form the piperazinone or piperazinedione ring is one method of diminishing the flexibility of the piperazine cycle, which has been shown to enhance activity against targets like secretory phospholipase A2. uliege.be A more direct approach involves creating bridged bicyclic structures. The synthesis of 2,6-bridged piperazines conformationally locks the scaffold, allowing for the presentation of functional groups in a highly defined three-dimensional orientation. researchgate.net This strategy aims to increase the activity of pharmacologically active compounds by ensuring a precise fit into the binding pocket of a biological target. researchgate.net

The conformation of the piperazine ring, typically a chair form, and the spatial arrangement of its substituents are critical. tandfonline.com X-ray crystallography and molecular modeling studies have confirmed the chair conformation for the piperazine ring in many active derivatives, with substituents often occupying equatorial positions to minimize steric hindrance. tandfonline.com The concept of "privileged structures" is relevant here, as these are often rigid frameworks capable of directing functional groups into a well-defined space, thereby enhancing interaction with multiple receptors. unife.it By constraining the flexibility of the piperazine-2,6-dione core, medicinal chemists can design molecules with improved pharmacodynamic properties.

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. For the diverse activities of this compound derivatives, several key pharmacophoric features have been identified through extensive SAR and computational modeling.

A typical pharmacophore model for this class of compounds includes a combination of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). biorxiv.orgplos.org

Aromatic/Hydrophobic Features: The N-benzyl group itself is a primary hydrophobic and aromatic feature, crucial for establishing π-π stacking and hydrophobic interactions within receptor binding sites. researchgate.net Modifications to this group, as discussed in section 4.1, fine-tune these interactions.

Hydrogen Bond Acceptors: The two carbonyl oxygens of the piperazine-2,6-dione ring are potent hydrogen bond acceptors. These are fundamental to the binding of many derivatives to their targets.

Hydrogen Bond Donors: The amide nitrogens (N-H) within the piperazine-2,6-dione ring can act as hydrogen bond donors, providing another critical point of interaction.

Linker and additional groups: In many derivatives, a linker (e.g., amide, urea (B33335), carbamate) is present between the piperazine core and another functional group, such as a lipophilic chain. uliege.be The nature and length of this linker are critical for correctly positioning the terminal group for optimal target interaction.

For anticancer activity, specific features have been pinpointed, such as a 2-methoxy group on a phenyl substituent at the C6-position of the diketopiperazine ring, which acts as a critical pharmacophoric element. mdpi.com For inhibitors of other enzymes, the piperazine-substituted 5,8-dihydropteridine-6,7-dione framework has been identified as an essential structural pharmacophore. nih.gov The development of these pharmacophore models is essential for virtual screening and the discovery of novel inhibitors with improved therapeutic profiles. plos.org

Table 3: Common Pharmacophoric Features of Piperazine-2,6-dione Derivatives

| Pharmacophoric Feature | Structural Element | Type of Interaction | Reference(s) |

|---|---|---|---|

| Aromatic Ring (R) | N-Benzyl group | π-π stacking, Cation-π | researchgate.net |

| Hydrophobic Group (H) | N-Benzyl group, alkyl chains | Hydrophobic interactions | uliege.bebiorxiv.org |

| Hydrogen Bond Acceptor (A) | Carbonyl oxygens (C=O) | Hydrogen bonding | biorxiv.orgplos.org |

| Hydrogen Bond Donor (D) | Amide nitrogens (N-H) | Hydrogen bonding | biorxiv.org |

Computational Chemistry and Molecular Modeling Approaches in Rational Drug Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-benzylpiperazine-2,6-dione and its derivatives, and a biological target.

Identification of Binding Modes and Key Interactions

Molecular docking studies have been pivotal in elucidating the binding modes of piperazine-2,5-dione derivatives. For instance, research on 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD) has identified its binding interactions with proteins crucial in gastric cancer. researchgate.net These studies calculate the binding energy and identify the primary targets of the compound. researchgate.net The analysis of these interactions helps in understanding how the ligand fits into the binding site of the protein and what chemical interactions, such as hydrogen bonds and van der Waals forces, stabilize the complex.

Derivatives of 4-benzylpiperazine have been shown to interact with various receptors, including dopaminergic, α1-adrenergic, and serotoninergic receptors. researchgate.net The specific binding modes and key interactions are crucial for their biological activities, which can range from antiarrhythmic and anticancer to antiviral and antibacterial effects. researchgate.net

Screening for Potential Biological Targets

Virtual screening using molecular docking is a powerful strategy to identify potential biological targets for a given compound. For derivatives of 1H-purine-2,6-dione, a structure-based virtual screening was used to rank potential hits from a large database of compounds against the SARS-CoV-2 main protease. researchgate.net This approach allows for the rapid and cost-effective identification of promising drug candidates. researchgate.net

Similarly, studies on other piperazine (B1678402) derivatives have employed virtual screening to discover new inhibitors for various therapeutic targets. For example, a combination of structure-based virtual screening, molecular dynamics simulations, and ADME-Tox prediction has been used to identify new potent VEGFR2 inhibitors for potential anti-angiogenesis agents. dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not accessible through static molecular docking studies.

Dynamic Behavior and Stability of Ligand-Protein Complexes

MD simulations are used to assess the stability of the ligand-protein complex formed after docking. For BHBPPD, MD simulations were performed on its complexes with CYCS and TNFRSF10B, which showed the highest number of connections in bioinformatics analysis. researchgate.net The simulations revealed that BHBPPD enhanced the structural stability of these proteins, which is crucial for its potential as a targeted anticancer therapy. researchgate.net

In the study of 1H-purine-2,6-dione derivatives as potential SARS-CoV-2 main protease inhibitors, 100 ns molecular dynamics simulations were conducted. researchgate.netnih.gov These simulations help in understanding the dynamic behavior and stability of the ligand-protein complex over a significant period. researchgate.netnih.gov The analysis of root-mean-square fluctuation (RMSF) provides information on the mobility and flexibility of the protein structure when bound to the ligand. nih.gov

Conformational Analysis in Solution

MD simulations are also valuable for analyzing the conformational flexibility of a molecule in solution. While specific studies on the conformational analysis of this compound in solution are not detailed in the provided context, the general methodology is well-established. For instance, the degradation property of a related compound in the presence of water was evaluated using RDF curves derived from MD simulations. researchgate.netchemrxiv.org This type of analysis helps in understanding how the solvent affects the molecule's shape and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

QSAR studies on thiazolidinedione derivatives, which share a dione (B5365651) ring structure, have revealed that the molecule can be divided into three regions: an effector site, a binding site, and a linker. rasayanjournal.co.in The thiazolidinedione ring itself is crucial for specific bonding interactions with amino acids in the target protein. rasayanjournal.co.in

For various classes of compounds, QSAR has been successfully used to predict pharmacokinetic properties, including absorption, distribution, protein binding, and metabolism. conicet.gov.ar The development of robust QSAR models relies on high-quality data and appropriate statistical methods to establish a reliable correlation between molecular descriptors and biological activity.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, specific computational chemistry and molecular modeling studies focusing solely on the compound this compound, as required by the detailed outline, could not be located. The public domain does not appear to contain the necessary research findings to construct an article covering the development of 2D and 3D Quantitative Structure-Activity Relationship (QSAR) models, predictive modeling for its biological activity optimization, or a detailed in silico assessment of its Absorption, Distribution, and Metabolism (ADM) properties.

The provided outline necessitates in-depth data from dedicated research on this compound, including detailed findings and data tables for the following sections:

Development of 2D and 3D QSAR Models:This requires specific studies where researchers have built and validated QSAR models for a series of compounds that include this compound to correlate its structural features with its biological activities.

In Silico Assessment of Absorption, Distribution, Metabolism (excluding excretion and toxicity) Properties:This would involve sourcing data from studies that have specifically calculated and analyzed the ADM profile of this compound using computational methods.

While general information exists on the methodologies of QSAR and in silico ADME for various classes of molecules, including some piperazine derivatives, the specific application and detailed results for this compound are not available. The scientific literature that was retrieved focused on structurally related but different molecules, such as other derivatives of benzylpiperazine or more complex structures containing a piperazine-2,6-dione (B107378) moiety as part of a larger scaffold.

Without the foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline for this compound.

Mechanistic Investigations of 4 Benzylpiperazine 2,6 Dione Interactions at the Molecular and Cellular Level

Receptor Agonism/Antagonism and Modulatory Effects

The benzylpiperazine pharmacophore is a well-established motif for targeting central nervous system receptors. Its parent compound, Benzylpiperazine (BZP), exhibits a mixed mechanism of action on serotonergic and dopaminergic systems. wikipedia.org BZP acts as a non-selective agonist across a variety of serotonin (B10506) receptors and functions as an antagonist at the alpha2-adrenoreceptor. wikipedia.org

The following table details the binding affinities of a synthesized benzylpiperazine derivative, highlighting how molecular structure dictates receptor interaction.

| Compound / Derivative | Target Receptor | Binding Affinity (Kᵢ) / Inhibition |

| 1-Aralkyl-4-benzylpiperazine derivatives | σ₁ and σ₂ Receptors | Nanomolar range affinity. acs.orgacs.org |

| Select 1-Aralkyl-4-benzylpiperazine derivatives | 5-HT₁ₐ Receptors | Nanomolar range affinity. researchgate.netacs.org |

| Benzylpiperazine (BZP) | α₂-Adrenoreceptor | High-affinity antagonist. wikipedia.org |

| Benzylpiperazine (BZP) | 5-HT₂ₐ, 5-HT₂B, 5-HT₃ Receptors | Non-selective agonist. wikipedia.org |

This table presents data on benzylpiperazine and its derivatives to infer potential activities of 4-benzylpiperazine-2,6-dione.

Enzyme Active Site Interactions and Catalytic Inhibition

The benzylpiperazine structure is known to interact with key enzymes in neurotransmission. BZP itself has amphetamine-like effects on the serotonin reuptake transporter (SERT), leading to increased extracellular serotonin concentrations. wikipedia.org It demonstrates a lower potency effect on the noradrenaline reuptake transporter (NET) and the dopamine (B1211576) reuptake transporter (DAT). wikipedia.org

Furthermore, the piperazine-2,5-dione ring, a cyclic peptide structure, is a recognized framework in compounds with diverse biological activities, including enzyme inhibition. researchgate.net For example, derivatives of isoindoline-1,3-dione containing a 2-(4-benzylpiperazin-1-yl)ethyl side chain have been synthesized and assessed as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease. d-nb.info In one study, a derivative with an ortho-chlorine substitution on the benzyl (B1604629) ring exhibited the highest potency with an IC₅₀ value of 0.91 µM against AChE. d-nb.info This indicates that the combined benzylpiperazine-dione structure has the potential for potent enzyme inhibition.

| Compound Class / Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 µM. d-nb.info |

| Chalcone-piperazine derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ values of 29.6 - 58.4 nM. nih.gov |

| Chalcone-piperazine derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ values of 38.1 - 69.7 nM. nih.gov |

This table shows the enzyme inhibitory activities of various benzylpiperazine derivatives, suggesting potential mechanisms for this compound.

Intracellular Signaling Pathway Modulation (e.g., Caspase Activation, Kinase Modulation)

The piperazine-dione scaffold is implicated in critical intracellular signaling pathways, particularly those related to apoptosis (programmed cell death). Studies on benzylpiperazine derivatives have shown they can induce apoptosis in cancer cells. tandfonline.com A significant investigation centered on 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD), a close analogue of the subject compound, and its effects on gastric cancer cells. researchgate.netresearchgate.net

This research found that BHBPPD induces apoptosis by modulating the expression levels of critical caspases, which are the primary effector proteins in the apoptotic pathway. researchgate.net Molecular docking and simulation studies revealed that BHBPPD exhibited the most favorable binding energy towards Tumor Necrosis Factor Receptor Superfamily Member 10B (TNFRSF10B, also known as a death receptor) and Cytochrome C, Somatic (CYCS). researchgate.net This interaction enhances the structural stability of these proteins, leading to heightened interactions with other factors and an increased propensity for apoptosis. researchgate.net The study specifically scrutinized the influence on caspases 3, 8, and 9. researchgate.net Similarly, another study on a piperazine-2,5-dione derivative in colorectal cancer cells showed a noticeable increase in the transcription of genes for p53, caspase-3, and caspase-8. nih.gov

| Compound / Derivative | Cellular Target/Pathway | Observed Effect |

| 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) | TNFRSF10B, CYCS | Favorable binding energy, enhanced protein stability. researchgate.net |

| 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) | Caspase Cascade (Caspases 3, 8, 9) | Increased expression/activation, leading to apoptosis. researchgate.net |

| (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione | Apoptotic Genes (p53, cas3, cas8) | Increased gene transcription. nih.gov |

| Benzylpiperazine | Apoptosis Induction | Stimulated apoptosis in human neuroblastoma cells. tandfonline.com |

This table summarizes findings on how benzylpiperazine-dione derivatives modulate key signaling pathways involved in apoptosis.

Molecular Basis of Selectivity and Potency

The selectivity and potency of benzylpiperazine derivatives are dictated by specific structural features and substitutions. Structure-activity relationship (SAR) studies reveal that even minor modifications can significantly alter biological activity.

For instance, in the development of acetylcholinesterase inhibitors, the position of substituents on the benzyl ring of benzylpiperazine derivatives was critical for potency. Electron-withdrawing groups like chlorine, fluorine, or nitro at the ortho position of the phenyl ring produced the most potent effects, whereas meta substitution often led to the lowest inhibitory activity. d-nb.info

The nature of the piperazine (B1678402) ring itself is also crucial. In the synthesis of telomerase inhibitors, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a noticeable decrease in activity. nih.gov Furthermore, studies comparing 4-benzylpiperidine (B145979) and 1-benzylpiperazine (B3395278) derivatives as sigma receptor ligands suggest that the piperazine compounds may bind to σ₁ receptors in a different mode than their piperidine (B6355638) counterparts, supporting the idea that the nitrogen at position 4 is a key determinant of interaction. researchgate.netacs.org The introduction of 4-fluorobenzyl and piperazine moieties has been identified as crucial for the anticancer functional groups in certain compound series. nih.gov

| Structural Modification | Effect on Potency / Selectivity | Compound Class / Target |

| Substitution on Benzyl Ring (ortho vs. meta) | Ortho-substitution with electron-withdrawing groups increased potency significantly. d-nb.info | Acetylcholinesterase Inhibitors |

| Piperazine vs. Piperidine Core | Suggests a different binding mode at σ₁ receptors, affecting affinity and selectivity. researchgate.netacs.org | Sigma Receptor Ligands |

| Piperazine vs. Morpholine/Pyrrolidine | Replacement of piperazine led to a marked decrease in activity. nih.gov | Telomerase Inhibitors |

| N-benzylpiperazine vs. N-phenylpiperazine | N-phenylpiperazine conferred higher potency in some antimalarial quinolones. | Antimalarial 4(1H)-quinolones |

This table illustrates how specific structural features of benzylpiperazine derivatives influence their biological potency and selectivity.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of 4-benzylpiperazine-2,6-dione and its derivatives has traditionally been achieved through methods like the Ugi multicomponent reaction or the condensation of primary amines with benzyliminodiacetic acid at elevated temperatures. beilstein-journals.org However, these methods can sometimes be limited by harsh reaction conditions or moderate yields. beilstein-journals.org Recent research has focused on developing more efficient and versatile synthetic routes to expand the chemical space around this core structure.

One notable advancement involves a Brønsted acid-mediated cyclization-dehydrosulfonylation sequence. beilstein-journals.org This approach allows for the efficient preparation of various N-substituted piperazine-2,6-diones, which can then be transformed into more complex and pharmaceutically relevant structures like pyrazinoisoquinolines and pyridopyrazines. beilstein-journals.org The development of such methodologies is crucial for generating diverse libraries of this compound analogs, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. beilstein-journals.orgresearchgate.net

Future efforts in this area are likely to focus on:

One-pot procedures: Streamlining synthetic sequences to improve efficiency and reduce waste. researchgate.net

Microwave-assisted synthesis: Accelerating reaction times and improving yields. researchgate.net

Flow chemistry: Enabling continuous and scalable production of these compounds.

Phenotypic Screening and Target Identification for New Indications

Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, has re-emerged as a powerful tool in drug discovery. nih.gov This approach is particularly valuable for identifying compounds with novel mechanisms of action, as it does not require prior knowledge of a specific biological target. nih.gov

For a scaffold like this compound, with its potential to interact with multiple biological targets, phenotypic screening offers a significant opportunity to uncover new therapeutic applications. researchgate.netnih.gov By screening libraries of this compound derivatives against a wide range of disease models, researchers can identify "hits" that produce a desired phenotypic change.

Once a hit is identified, the subsequent challenge is to determine its molecular target(s). This process, known as target deconvolution, can involve a variety of techniques, including:

Affinity chromatography

Protein profiling

Genetic approaches

The insights gained from phenotypic screening and target identification can guide the rational design of more potent and selective analogs of this compound for a variety of diseases, from cancer to neurodegenerative disorders. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. researchgate.netaccscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. nih.gov

In the context of this compound, AI and ML can be applied in several key areas:

Virtual Screening: ML models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound derivatives with enhanced efficacy and safety profiles. accscience.com

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. mednexus.org

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the time and cost of drug development, and increase the probability of success in bringing new this compound-based therapies to the clinic. nih.gov

Exploration of Stereochemistry and Chiral Recognition in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in drug action. khanacademy.org Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.govijpsr.com

For this compound and its derivatives, the presence of stereogenic centers necessitates a thorough investigation of the role of stereochemistry in their biological activity. ijpsr.com The spatial arrangement of substituents can profoundly influence how a molecule binds to its target. khanacademy.org

Key research directions in this area include:

Asymmetric Synthesis: Developing synthetic methods that selectively produce a single enantiomer of a chiral this compound derivative.

Chiral Separation: Employing techniques like chiral chromatography to separate racemic mixtures into their individual enantiomers.

Stereospecific Biological Evaluation: Testing the individual enantiomers in biological assays to determine their respective activities and potencies. mdpi.com

A comprehensive understanding of the stereochemical requirements for biological activity is essential for the development of safe and effective drugs based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。